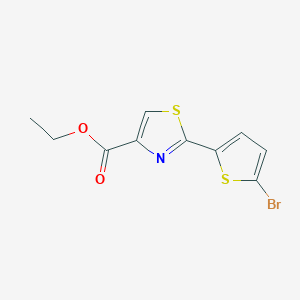
2,3-Dihidro-1,4-benzodioxina-6-sulfonamida
Descripción general
Descripción
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has been the subject of various studies due to its potential therapeutic applications. The compound features a 1,4-benzodioxin ring, which is a heterocyclic system consisting of a fused benzene and dioxin ring. The sulfonamide group attached to this system is a common motif in many drug molecules, known for its ability to act as a bioisostere, potentially inhibiting various enzymes such as carbonic anhydrases .
Synthesis Analysis
The synthesis of derivatives of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been reported in several studies. One approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with different sulfonyl chlorides to afford the corresponding sulfonamides . The use of basic conditions, such as aqueous Na2CO3 or lithium hydride in DMF, is common to facilitate the reaction . These methods have been employed to generate compounds with potential antibacterial and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and X-ray crystallography . Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and optimized geometric parameters, which show good agreement with experimental data . The molecular electrostatic potential, natural bond orbital analysis, and frontier molecular orbital analysis have also been conducted to understand the electronic properties of these molecules .
Chemical Reactions Analysis
The reactivity of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives has been explored in the context of their potential as enzyme inhibitors. For instance, some derivatives have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms, with the nature of substituents on the dihydro-thiazole ring influencing their activity and selectivity profiles . Additionally, the sulfonamide group has been implicated in conformational dynamics, with studies indicating hindered rotation about the sulfonamide S-N bond, which could affect the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzodioxin ring and the sulfonamide group. The introduction of various substituents can modulate these properties, potentially improving the pharmacokinetic profile of these compounds . The hemolytic activity of these compounds has also been assessed to predict their potential cytotoxicity .
Aplicaciones Científicas De Investigación
Síntesis Enantioselectiva
2,3-Dihidro-1,4-benzodioxina: los derivados son cruciales en la síntesis enantioselectiva de compuestos biológicamente activos. Se utilizan para crear moléculas enriquecidas enantioméricamente que exhiben una gama de actividades biológicas, como bloqueo α-adrenérgico, antigástrico y propiedades espasmolíticas . La síntesis involucra catalizadores quirales que facilitan la producción de estos compuestos con alta enantioselectividad, lo cual es crucial para su eficacia en aplicaciones farmacéuticas.
Catálisis
En el campo de la catálisis, 2,3-Dihidro-1,4-benzodioxina juega un papel como sustrato en reacciones de metátesis de cierre de anillo. Este proceso es esencial para construir arquitecturas moleculares complejas que se encuentran en productos naturales y productos farmacéuticos. Se ha informado que el uso de catalizadores nitro-Grela eficientes a niveles de ppm logra excelentes resultados .
Investigación Farmacéutica
La investigación farmacéutica ha explorado el uso de derivados de 2,3-Dihidro-1,4-benzodioxina como posibles agentes terapéuticos. Se han estudiado sus efectos inhibitorios sobre enzimas como colinesterasas y lipooxigenasa, que son objetivos para tratar afecciones como la enfermedad de Alzheimer y la inflamación .
Agentes Anticancerígenos
Los derivados de 2,3-Dihidro-1,4-benzodioxina se han investigado por sus propiedades anticancerígenas. Estos compuestos se consideran en el diseño de nuevos agentes quimioterapéuticos debido a su capacidad para interferir con vías específicas involucradas en la proliferación de células cancerosas .
Investigación Agroquímica
En la investigación agroquímica, estos derivados se examinan por su potencial como edulcorantes artificiales, agentes estrogénicos y antioxidantes. Sus diversas actividades biológicas los convierten en candidatos adecuados para desarrollar nuevos productos agroquímicos .
Aplicaciones Antimicrobianas y Antifúngicas
Las propiedades antimicóticas de los derivados de 2,3-Dihidro-1,4-benzodioxina los hacen valiosos en el desarrollo de nuevos agentes antimicrobianos y antifúngicos. Su capacidad para inhibir la serotonina (5-HT 2C) es particularmente relevante en este contexto .
Trastornos Neurológicos
La investigación sobre trastornos neurológicos ha identificado derivados de 2,3-Dihidro-1,4-benzodioxina como posibles inhibidores de los receptores de serotonina. Estos compuestos podrían utilizarse en el tratamiento de trastornos como la ansiedad y la depresión .
Inhibidores Selectivos de Especies
Las diferencias estructurales en los sitios de unión enzimática se han explotado utilizando derivados de 2,3-Dihidro-1,4-benzodioxina para diseñar inhibidores selectivos de especies. Tales inhibidores son valiosos en el tratamiento de enfermedades como la malaria, donde la especificidad para las enzimas del patógeno sobre las enzimas del huésped es crucial .
Mecanismo De Acción
Target of Action
It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known to have a broad spectrum of targets, including bacterial enzymes and other cellular components .
Mode of Action
Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Biochemical Pathways
As a sulfonamide, it likely interferes with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
It has been suggested that sulfonamides can inhibit bacterial growth, making them effective antibacterial agents .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of sulfonamides .
Análisis Bioquímico
Biochemical Properties
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific biological receptors and enzymes, influencing cellular pathways in a targeted manner . The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity. This modulation can lead to either inhibition or activation of the biochemical pathways in which these enzymes or receptors are involved.
Cellular Effects
The effects of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways . Additionally, its interaction with cellular receptors can alter signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects through specific binding interactions with biomolecules. These interactions often involve the inhibition or activation of enzymes. For instance, the compound can bind to the active site of an enzyme, preventing its normal substrate from binding and thereby inhibiting the enzyme’s activity . Alternatively, it can enhance the activity of certain enzymes by stabilizing their active conformation. These molecular interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function. These effects are often dependent on the concentration and duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic pathways or improving cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may influence the activity of enzymes involved in glycolysis or the citric acid cycle . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of the compound within cells can influence its activity and effectiveness, as it may need to reach certain cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The precise localization of the compound can determine its specific effects on cellular functions.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMPULWQGDEOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377852 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90222-81-4 | |
| Record name | 2,3-Dihydro-1,4-benzodioxin-6-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90222-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1303536.png)
![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)
![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

